Cas no 1622258-71-2 (tert-butyl trans-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate)

tert-butyl trans-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate structure
1622258-71-2 structure
Product Name:tert-butyl trans-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate
CAS No:1622258-71-2
MF:C11H21NO4
MW:231.29
CID:5306926
Update Time:2026-03-10

tert-butyl trans-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl (3R,4S)-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate
    • tert-butyl trans-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate
    • Inchi: 1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-4-9(14)8(6-12)7-13/h8-9,13-14H,4-7H2,1-3H3/t8-,9+/m1/s1
    • InChI Key: NOXASSDKQGKFKZ-BDAKNGLRSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CC[C@H](O)[C@@H](CO)C1

tert-butyl trans-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ1665-100MG
tert-butyl trans-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate
1622258-71-2 95%
100MG
¥ 930.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ1665-250MG
tert-butyl trans-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate
1622258-71-2 95%
250MG
¥ 1,485.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ1665-500MG
tert-butyl trans-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate
1622258-71-2 95%
500MG
¥ 2,475.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ1665-1G
tert-butyl trans-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate
1622258-71-2 95%
1g
¥ 3,709.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ1665-5G
tert-butyl trans-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate
1622258-71-2 95%
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¥ 11,127.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ1665-10G
tert-butyl trans-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate
1622258-71-2 95%
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¥ 18,546.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ1665-100mg
tert-butyl trans-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate
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NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ1665-250mg
tert-butyl trans-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate
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NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ1665-500mg
tert-butyl trans-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate
1622258-71-2 95%
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¥2430.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
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tert-butyl trans-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1622258-71-2)tert-butyl trans-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate
Order Number:A1067697
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:38
Price ($):721.0
Email:sales@amadischem.com

Additional information on tert-butyl trans-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate

Recent Advances in the Application of tert-Butyl trans-4-Hydroxy-3-(Hydroxymethyl)Piperidine-1-Carboxylate (CAS: 1622258-71-2) in Chemical Biology and Pharmaceutical Research

The compound tert-butyl trans-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate (CAS: 1622258-71-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This piperidine derivative serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological disorders and infectious diseases. Recent studies have highlighted its versatility as a building block for the development of novel drug candidates with improved pharmacokinetic properties and target specificity.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in the synthesis of potent gamma-aminobutyric acid (GABA) receptor modulators. The researchers utilized tert-butyl trans-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate as a key chiral intermediate, capitalizing on its stereochemical purity to develop enantiomerically pure compounds with enhanced binding affinity to GABA-A receptors. This approach resulted in lead compounds showing 40% greater receptor subtype selectivity compared to previous generations of modulators.

In antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) the successful incorporation of this piperidine derivative into novel quinolone-antibiotic hybrids. The hydroxyl and hydroxymethyl functional groups of 1622258-71-2 were strategically employed to improve water solubility while maintaining membrane permeability, addressing a critical challenge in antibiotic development. The resulting compounds exhibited broad-spectrum activity against multidrug-resistant Gram-positive pathogens with minimum inhibitory concentrations (MICs) ranging from 0.5-2 μg/mL.

Recent synthetic methodology developments have also expanded the applications of this compound. A breakthrough published in Organic Letters (2023) described a novel palladium-catalyzed cross-coupling reaction that enables direct functionalization of the piperidine ring at the 3-position, preserving the valuable hydroxymethyl group. This advancement significantly reduces the number of synthetic steps required to convert 1622258-71-2 into complex pharmaceutical intermediates, potentially lowering production costs for future drug candidates.

From a pharmacological perspective, the metabolic stability of derivatives containing this piperidine scaffold has shown remarkable improvement over similar structures. A comparative pharmacokinetic study in rats demonstrated that compounds incorporating tert-butyl trans-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate maintained plasma concentrations above therapeutic levels for 8-12 hours post-administration, with oral bioavailability exceeding 65% in most test compounds. These findings position this intermediate as particularly valuable for oral drug development.

Looking forward, the unique structural features of 1622258-71-2 continue to inspire innovative applications. Current research directions include its incorporation into proteolysis-targeting chimeras (PROTACs) for targeted protein degradation, where the hydroxymethyl group serves as an ideal attachment point for linker molecules. Additionally, several pharmaceutical companies have included derivatives of this compound in their pipelines for neurological and anti-inflammatory indications, with two candidates expected to enter Phase I clinical trials in 2025.

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Amadis Chemical Company Limited
(CAS:1622258-71-2)tert-butyl trans-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate
A1067697
Purity:99%
Quantity:1g
Price ($):721.0
Email